molecular formula C22H19N5O4S B11576119 N-(2-furylmethyl)-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide

N-(2-furylmethyl)-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide

Cat. No.: B11576119
M. Wt: 449.5 g/mol
InChI Key: LPNHVBDXCGLOBH-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-4-METHOXY-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a triazolo[3,4-a]phthalazine moiety, and a benzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-4-METHOXY-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, followed by the annulation of the triazole ring on thiadiazole . The reaction conditions often require acid catalysis and specific temperature controls to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-4-METHOXY-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furanones, while reduction of nitro groups results in amines.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-4-METHOXY-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-METHOXY-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. The triazolo[3,4-a]phthalazine moiety is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(FURAN-2-YL)METHYL]-4-METHOXY-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE is unique due to its combination of a furan ring, a triazolo[3,4-a]phthalazine moiety, and a benzene sulfonamide group. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H19N5O4S

Molecular Weight

449.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-methoxy-3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide

InChI

InChI=1S/C22H19N5O4S/c1-14-17-7-3-4-8-18(17)21-24-25-22(27(21)26-14)19-12-16(9-10-20(19)30-2)32(28,29)23-13-15-6-5-11-31-15/h3-12,23H,13H2,1-2H3

InChI Key

LPNHVBDXCGLOBH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2C3=C(C=CC(=C3)S(=O)(=O)NCC4=CC=CO4)OC)C5=CC=CC=C15

Origin of Product

United States

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